molecular formula C14H23NO B1451645 N-(4-Isobutoxybenzyl)-1-propanamine CAS No. 1040685-10-6

N-(4-Isobutoxybenzyl)-1-propanamine

Cat. No. B1451645
M. Wt: 221.34 g/mol
InChI Key: GRJVQNMJFISESN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.).


Scientific Research Applications

Novel Compound Synthesis

  • Bulky Alkylaminophenol Chelates : A study by Olesiejuk et al. (2018) describes the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, showcasing the potential of structurally demanding N,O-ligands in coordination chemistry. This process involves the Mannich reaction and further functionalization, highlighting the complex synthesis capabilities of related compounds Olesiejuk et al., 2018.

Biochemical Applications

  • Hemoglobin Adducts : Sabbioni et al. (2000) explored the formation of isocyanate-specific hemoglobin adducts in rats exposed to 4,4'-methylenediphenyl diisocyanate, illustrating the biochemical interaction potential of related compounds with proteins. This research highlights the use of N-substituted compounds in studying the biochemistry of exposure to industrial chemicals Sabbioni et al., 2000.

Material Science and Catalysis

  • Catalytic Studies of Magnesium Complexes : Ejfler et al. (2010) reported on the synthesis, characterization, and catalytic studies of magnesium complexes with aminophenolates, indicating the relevance of N-substituted compounds in catalysis and material science Ejfler et al., 2010.

Analytical Characterization

  • Designer Drugs Analysis : Brandt et al. (2015) conducted an analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, which are structurally related to N-(4-Isobutoxybenzyl)-1-propanamine. This study showcases the analytical challenges and solutions in differentiating and identifying isomers of psychoactive substances Brandt et al., 2015.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-9-15-10-13-5-7-14(8-6-13)16-11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJVQNMJFISESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Isobutoxybenzyl)-1-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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